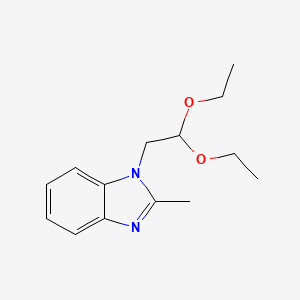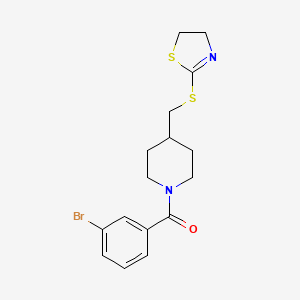![molecular formula C12H15N3O B2884700 2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1248740-01-3](/img/structure/B2884700.png)
2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a 3,4-dimethylphenyl group, which is a phenyl group (a ring of six carbon atoms) with two methyl groups attached to the 3rd and 4th carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a process known as click chemistry . The 3,4-dimethylphenyl group could be introduced through a Friedel-Crafts alkylation .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the triazole ring and the 3,4-dimethylphenyl group . The exact structure would depend on the specific arrangement of these groups in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the triazole ring and the 3,4-dimethylphenyl group . The triazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and reductions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the triazole ring and the 3,4-dimethylphenyl group . For example, the presence of the triazole ring could increase the compound’s polarity, affecting its solubility in various solvents .Aplicaciones Científicas De Investigación
Complex Formation and Structural Analysis
Research by Toda et al. (1988) demonstrated the isolation of unstable tautomers from an equilibrium mixture through complex formation with a structurally similar compound, highlighting the utility of such compounds in studying equilibrium dynamics in organic chemistry Toda et al., 1988.
Coordination Polymers and Metal Complexes
Tang et al. (2000) synthesized novel diorganotin(IV) complexes with bis(triazol-1-yl)alkanes, revealing the formation of linkage coordination polymers. This work illustrates the potential of triazole derivatives in the development of new materials with specific coordination structures Tang et al., 2000.
Crystal Engineering and Supramolecular Assemblies
The study by Arora and Pedireddi (2003) on supramolecular assemblies with 1,2,4,5-benzenetetracarboxylic acid and aza donor molecules, including derivatives of triazole, showcases the importance of such compounds in crystal engineering and the design of molecular assemblies Arora & Pedireddi, 2003.
Spectroscopic and Structural Characterization
Ahmed et al. (2020) conducted a comprehensive study on the synthesis, spectroscopic characterization, and X-ray analysis of triazole derivatives. Their work emphasizes the relevance of triazole-based compounds in understanding molecular interactions and structural properties, which could be pivotal for designing new materials or catalysts Ahmed et al., 2020.
Luminescence Sensing
Research by Shi et al. (2015) on lanthanide(III)-organic frameworks incorporating dimethylphenyl imidazole dicarboxylate demonstrates the potential application of triazole derivatives in the development of fluorescence sensors, highlighting their utility in detecting specific chemicals Shi et al., 2015.
Direcciones Futuras
The future research directions involving this compound could be quite diverse, given the wide range of potential applications of triazole-containing compounds . These could include the development of new pharmaceuticals, the study of its chemical reactivity, or the exploration of its physical properties.
Propiedades
IUPAC Name |
2-[1-(3,4-dimethylphenyl)triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-3-4-12(7-10(9)2)15-8-11(5-6-16)13-14-15/h3-4,7-8,16H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRYTXSMOGUNKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2884620.png)

![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2884624.png)
![N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2884625.png)
![N-isobutyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2884627.png)
![8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2884628.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2884630.png)
![4-[2-(Benzyloxy)phenyl]-1,3-thiazole](/img/structure/B2884633.png)
![1-[(4-BRomo-2-methylbenzene)sulfonyl]pyrrolidine](/img/structure/B2884635.png)
![2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid](/img/structure/B2884637.png)
![3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2884639.png)